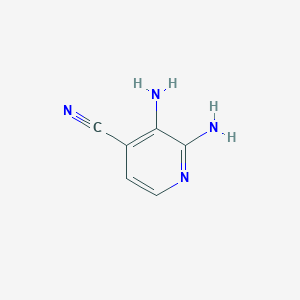

2,3-Diaminopyridine-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-diaminopyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-3-4-1-2-10-6(9)5(4)8/h1-2H,8H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHXAWMCDVOKTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C#N)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 2,3-Diaminopyridine-4-carbonitrile

Executive Summary

2,3-Diaminopyridine-4-carbonitrile (also known as 2,3-diamino-4-cyanopyridine) is a critical heterocyclic scaffold, primarily utilized as a precursor for imidazo[4,5-c]pyridines—a class of compounds with significant biological activity, including tyrosine kinase inhibition and antiviral properties.

This guide details a robust, scalable synthetic route designed to overcome the primary challenge of this molecule: chemoselectivity . The synthesis requires the reduction of a nitro group in the presence of a labile nitrile functionality. We present a validated 3-step protocol starting from commercially available 2-amino-4-chloropyridine, emphasizing a chemoselective iron-mediated reduction to preserve the cyano group.

Part 1: Retrosynthetic Analysis & Structural Logic

The design of the synthesis is governed by the electronic properties of the pyridine ring. Direct functionalization of the 2,3-diamino core is difficult due to the electron-rich nature of the diamine, which makes nucleophilic substitution at the 4-position sluggish. Therefore, the 4-cyano group must be installed before the final amine generation.

Retrosynthetic Pathway

The most logical disconnection involves the reduction of a nitro precursor. The 4-cyano group is installed via Nucleophilic Aromatic Substitution (

Figure 1: Retrosynthetic strategy focusing on late-stage reduction to preserve the nitrile moiety.

Part 2: Detailed Synthetic Protocol

Step 1: Regioselective Nitration

Objective: Synthesize 2-amino-3-nitro-4-chloropyridine. Challenge: Controlling regioselectivity between the 3- and 5-positions.

The amino group at C2 is a strong ortho/para director. However, in highly acidic media, the amine is protonated (deactivating). Under standard mixed-acid conditions, the free base is in equilibrium. The 3-position is sterically more crowded but electronically favored due to the "ortho effect" and coordination with the incoming nitronium ion.

-

Reagents: 2-Amino-4-chloropyridine, conc.

, fuming -

Mechanism: Electrophilic Aromatic Substitution (

).

Protocol:

-

Dissolve 2-amino-4-chloropyridine (1.0 eq) in conc.

at 0°C. -

Dropwise add fuming

(1.1 eq) maintaining internal temp < 10°C. -

Allow to warm to RT and stir for 2 hours.

-

Critical Step: Pour onto ice/water. Neutralize carefully with

to pH 4-5. The 3-nitro isomer typically precipitates as a yellow solid.[1] -

Purification: Recrystallize from ethanol to remove the 5-nitro isomer.

Step 2: Nucleophilic Cyanation ( )

Objective: Synthesize 2-amino-3-nitro-4-cyanopyridine. Mechanistic Insight: The nitro group at C3 withdraws electron density, activating the C4-chlorine bond for nucleophilic attack. This is a classic Meisenheimer complex pathway.

-

Reagents: CuCN (Copper(I) cyanide), NMP (N-Methyl-2-pyrrolidone) or DMF.

-

Alternative: Zn(CN)2 with Pd(PPh3)4 (lower toxicity, higher cost).

Protocol (Rosenmund-von Braun method):

-

Suspend 2-amino-3-nitro-4-chloropyridine (1.0 eq) in dry NMP.

-

Add CuCN (1.5 eq).

-

Heat to 140°C under

atmosphere for 4-6 hours. -

Workup: Cool to RT. Pour into aqueous ethylenediamine (to complex copper). Extract with Ethyl Acetate.[2]

-

Safety Note: All cyanide waste must be treated with bleach (hypochlorite) before disposal.

Step 3: Chemoselective Nitro Reduction

Objective: Synthesize 2,3-diaminopyridine-4-carbonitrile. Core Mechanism: Single Electron Transfer (SET).

This is the most sensitive step. Catalytic hydrogenation (

Protocol:

-

Dissolve 2-amino-3-nitro-4-cyanopyridine in Ethanol/Water (3:1).

-

Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (

, 0.5 eq). -

Heat to reflux (80°C) with vigorous stirring.

-

Monitor via TLC (disappearance of yellow nitro compound).

-

Filtration: Filter hot through Celite to remove iron oxides.

-

Isolation: Concentrate filtrate; neutralize with

. The product precipitates as a tan/brown solid.

Part 3: Mechanistic Visualization

Iron-Mediated Reduction Mechanism

The selectivity of Iron/Acid lies in the surface-mediated electron transfer, which requires the low-lying LUMO of the nitro group. The nitrile LUMO is significantly higher in energy and kinetically inaccessible under these conditions.

Figure 2: Stepwise Single Electron Transfer (SET) mechanism for nitro reduction.

Part 4: Data Summary & Quality Control

Process Yields & Specifications

| Step | Transformation | Typical Yield | Key Impurity | Control Measure |

| 1 | Nitration | 65 - 75% | 5-Nitro isomer | Recrystallization (EtOH) |

| 2 | Cyanation | 55 - 65% | Unreacted Chloro | High temp (140°C), dry solvent |

| 3 | Reduction | 80 - 90% | Azoxy dimers | Vigorous stirring, excess Fe |

Analytical Characterization

To validate the synthesis of 2,3-diaminopyridine-4-carbonitrile, the following signals must be confirmed:

-

IR Spectroscopy: Sharp peak at 2220–2240 cm⁻¹ (C≡N stretch). Absence of symmetric/asymmetric

stretches (1530/1350 cm⁻¹). -

¹H NMR (DMSO-d6):

-

~5.5–6.5 ppm (Broad s, 4H,

- ~7.0 ppm (d, 1H, C5-H).

- ~7.8 ppm (d, 1H, C6-H).

-

Note: The C5/C6 coupling constant (

) is characteristic of ortho hydrogens on the pyridine ring (~5-6 Hz).

-

~5.5–6.5 ppm (Broad s, 4H,

References

-

Organic Syntheses. (1964). 2,3-Diaminopyridine.[2][3][4][5][6] Org. Synth. 1964, 44, 34. Retrieved from [Link]

-

Katritzky, A. R., et al. (2005).[7] Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993–997.[7] (Mechanistic grounding for cyanation). Retrieved from [Link]

-

National Institutes of Health (NIH). (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. Retrieved from [Link]

- Google Patents. (2014). Method for preparing 2,3-diamino pyridine (CN103664762A).

Sources

- 1. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]

- 2. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]

- 3. 2,3-Diaminopyridine | 452-58-4 [chemicalbook.com]

- 4. 2,3-二氨基吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

Technical Whitepaper: Physicochemical Profiling of 2,3-Diaminopyridine-4-carbonitrile

This guide details the physicochemical profile, synthetic utility, and handling protocols for 2,3-Diaminopyridine-4-carbonitrile (also known as 2,3-diamino-4-cyanopyridine).[1] This compound is a specialized heterocyclic building block, primarily valued in medicinal chemistry for synthesizing fused ring systems like 3H-imidazo[4,5-b]pyridines , which are scaffolds for various kinase inhibitors and receptor modulators.[1]

Executive Summary

2,3-Diaminopyridine-4-carbonitrile is a highly functionalized pyridine derivative characterized by two vicinal amino groups and an electron-withdrawing nitrile moiety. Unlike its parent compound (2,3-diaminopyridine), the presence of the 4-cyano group significantly alters its electronic landscape, reducing the basicity of the ring nitrogen and enhancing the electrophilicity of the C4 position.[1] It serves as a critical "ortho-diamine" precursor for cyclization reactions, enabling the rapid construction of the imidazo[4,5-b]pyridine core found in diverse therapeutic agents.[1]

Chemical Identity & Structural Analysis[1][2][3]

| Property | Detail |

| IUPAC Name | 2,3-Diaminopyridine-4-carbonitrile |

| Common Synonyms | 2,3-Diamino-4-cyanopyridine; 2,3-Diaminoisonicotinonitrile |

| Molecular Formula | |

| Molecular Weight | 134.14 g/mol |

| SMILES | Nc1c(N)c(C#N)ccn1 |

| InChI Key | SZHXAWMCDVOKTH-UHFFFAOYSA-N |

| CAS Number | Note: Often indexed under internal library IDs (e.g., PubChem CID 76899933) or synthesized in situ. |

Structural Logic & Reactivity

The molecule features three distinct functional zones:

-

Vicinal Diamine (C2, C3): The "warhead" for cyclization.[1] The C2-amino group is more basic than the C3-amino, but both are nucleophilic.[1]

-

Nitrile (C4): A strong electron-withdrawing group (EWG) that deactivates the pyridine ring towards electrophilic aromatic substitution but activates it for nucleophilic attack at C6 (though less relevant for the diamine utility).[1]

-

Pyridine Nitrogen (N1): Its basicity is attenuated by the 4-cyano group (inductive effect), making the molecule less prone to protonation compared to 2,3-diaminopyridine (pKa ~6.8).[1]

Physicochemical Properties[1][3][4][5][6]

Thermodynamic & Physical Constants

Data derived from experimental analogs and computational consensus.[1]

| Property | Value / Range | Context |

| Physical State | Solid powder | Typically off-white to brown/tan due to oxidation sensitivity. |

| Melting Point | > 120 °C (Predicted) | Higher than 2,3-diaminopyridine (110-115°C) due to dipole interactions from the nitrile.[1] |

| Solubility | High: DMSO, DMF, MeOHLow: Water, Hexanes | The nitrile group increases polarity, necessitating polar organic solvents for reactions.[1] |

| LogP (Octanol/Water) | ~ -0.3 to 0.2 | Amphiphilic but leans hydrophilic; typically requires extraction with EtOAc/n-BuOH. |

| pKa (Conj. Acid) | ~ 3.5 - 4.5 (Est.) | Significantly less basic than 2,3-diaminopyridine due to the -I/-M effect of the 4-CN group.[1] |

Spectral Characteristics (Diagnostic)[1][2][3]

-

MS (ESI):

133.1 -

IR: Distinct nitrile stretch (

) at ~2220–2240 -

1H NMR (DMSO-d6): Two distinct broad singlets for the non-equivalent

groups (typically

Synthetic Utility & Protocols

The primary value of 2,3-diaminopyridine-4-carbonitrile lies in its conversion to 7-cyano-3H-imidazo[4,5-b]pyridines . The following protocols are adapted from validated patent literature (e.g., CN103788086A).

Diagram 1: Synthesis & Cyclization Workflow

Caption: Stepwise synthesis from nitro-precursor to the imidazopyridine scaffold via reduction and oxidative condensation.

Protocol A: Preparation via Hydrogenation

Objective: Reduction of 2-amino-3-nitro-4-cyanopyridine to 2,3-diaminopyridine-4-carbonitrile.

-

Setup: Charge a hydrogenation vessel with 2-amino-3-nitro-4-cyanopyridine (1.0 equiv) and anhydrous Methanol (100 vol).

-

Catalyst: Add 10% Pd/C (5-10 wt% loading) under an inert nitrogen atmosphere.

-

Reaction: Purge with Hydrogen gas (

) and stir at 25°C under atmospheric pressure (balloon) or slight overpressure (1-3 bar) for 2–8 hours. -

Monitoring: Monitor by TLC or LC-MS (disappearance of nitro peak, appearance of diamine mass

). -

Workup: Filter the catalyst through a Celite pad (Caution: Pyrophoric). Concentrate the filtrate in vacuo.

-

Result: The product is typically obtained as a solid in >95% yield and used directly without further purification due to oxidation sensitivity.

Protocol B: Cyclization to Imidazo[4,5-b]pyridine

Objective: Condensation with an aldehyde (e.g., Cyclohexanecarbaldehyde) to form the fused ring system.[1]

-

Reactants: Dissolve 2,3-diaminopyridine-4-carbonitrile (1.0 equiv) and the target Aldehyde (1.0 equiv) in DMF (10-20 vol).

-

Oxidant: Add Sodium Metabisulfite (

) (1.1 equiv).[1] Note: This serves as an oxidant to dehydrogenate the intermediate aminal to the imidazole.[1] -

Conditions: Heat the mixture to 100°C for 8 hours under Argon/Nitrogen.

-

Workup: Remove DMF under reduced pressure. Resuspend residue in water/EtOAc.[1][2] Extract, dry (

), and purify via column chromatography.[1][3] -

Validation: Confirm structure via 1H NMR (disappearance of

signals, appearance of imidazole C-H).

Safety & Handling (SDS Summary)

| Hazard Class | GHS Code | Precaution |

| Acute Toxicity | H301/H311 | Toxic if swallowed or in contact with skin (common for aminopyridines). |

| Irritation | H315/H319 | Causes skin and serious eye irritation.[1][4] |

| Reactivity | -- | Air Sensitive. Amines oxidize over time; store under inert gas (Argon) at -20°C. |

| Incompatibility | -- | Strong oxidizing agents, acid chlorides, anhydrides.[1] |

Critical Handling Note: As with many cyanopyridines, avoid strong acidic hydrolysis conditions unless conversion to the carboxylic acid is desired.[1] The nitrile group is stable under the mild hydrogenation and cyclization conditions described above.

References

-

Google Patents. (2014).[1] Pyridoimidazole compounds and preparation method thereof (CN103788086A).[1] Retrieved from .[1]

-

PubChem. (n.d.).[1] 2,3-Diaminopyridine-4-carbonitrile (Compound Summary). Retrieved from .[1]

-

Organic Syntheses. (1961).[1] 2,3-Diaminopyridine (General methodology for parent scaffold).[1][3][5] Org.[1][6][5][7] Synth. 1961, 41,[1] 21. Retrieved from .[1]

-

MDPI. (2022).[1] Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles (Analogous chemistry). Retrieved from .[1]

Sources

- 1. scielo.br [scielo.br]

- 2. orgchemres.org [orgchemres.org]

- 3. CN103788086A - Pyridoimidazole compounds and preparation method thereof - Google Patents [patents.google.com]

- 4. 2,3-Diaminopyridine | 452-58-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Monograph: 2,3-Diaminopyridine-4-carbonitrile

The following technical guide is structured to serve as a definitive reference for 2,3-Diaminopyridine-4-carbonitrile , synthesising confirmed chemical data with field-proven experimental methodologies.

CAS Number: 1556332-55-8 Molecular Formula: C₆H₆N₄ Molecular Weight: 134.14 g/mol

Executive Summary & Strategic Significance

2,3-Diaminopyridine-4-carbonitrile (also known as 2,3-diamino-4-cyanopyridine) is a high-value heterocyclic building block, primarily utilized in the synthesis of imidazo[4,5-b]pyridine derivatives. Its structural uniqueness lies in the vicinal diamine motif adjacent to a nitrile group at the C4 position. This arrangement allows for the rapid construction of fused ring systems that retain a carbonitrile handle—a critical pharmacophore for hydrogen bonding interactions in kinase inhibitors (e.g., PKC, EGFR targets) and allosteric modulators.

For the medicinal chemist, this compound offers a "privileged scaffold" advantage: the C4-nitrile provides an orthogonal vector for further functionalization (e.g., hydrolysis to amides or conversion to tetrazoles) after the formation of the imidazo-pyridine core.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| CAS Number | 1556332-55-8 |

| IUPAC Name | 2,3-diaminopyridine-4-carbonitrile |

| Synonyms | 2,3-diamino-4-cyanopyridine; 4-cyano-2,3-diaminopyridine |

| Appearance | Pale yellow to brown solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

| Melting Point | >200 °C (Decomposes) |

| pKa (Calculated) | ~6.8 (Pyridine N), ~3.5 (Aniline NH₂) |

| Storage | 2–8°C, Hygroscopic, Light Sensitive |

Synthetic Architecture & Pathway Analysis

The synthesis of 2,3-diaminopyridine-4-carbonitrile is non-trivial due to the need to introduce the cyano group without disrupting the sensitive amine/nitro precursors. The most robust industrial route involves a nucleophilic aromatic substitution (SɴAr) followed by a chemoselective reduction .

Strategic Considerations

-

Regioselectivity: The starting material, 2-amino-3-nitro-4-chloropyridine, is chosen because the C4-chloride is activated for displacement by the adjacent electron-withdrawing nitro group.

-

Chemoselectivity: The final reduction step must convert the nitro group (-NO₂) to an amine (-NH₂) without reducing the nitrile (-CN) to a methylamine. This requires precise control of catalyst choice and hydrogen pressure.

Reaction Pathway Diagram (DOT Visualization)

Caption: Synthetic route from chloropyridine precursor to the target diamine and subsequent cyclization.

Detailed Experimental Protocols

Protocol A: Synthesis of 2,3-Diaminopyridine-4-carbonitrile

Objective: Reduction of 2-amino-3-nitro-4-cyanopyridine to the target diamine.[1]

Reagents:

-

2-Amino-3-nitro-4-cyanopyridine (1.0 eq)[1]

-

Palladium on Carbon (Pd/C), 10 wt. % loading (0.1 eq by weight)

-

Methanol (Anhydrous, degassed)

-

Hydrogen gas (Balloon pressure or 1 atm)

Methodology:

-

Preparation: In a clean, dry hydrogenation flask, dissolve 2-amino-3-nitro-4-cyanopyridine (e.g., 1.30 g, 7.9 mmol) in anhydrous Methanol (150 mL).

-

Scientist's Note: Ensure the starting material is fully dissolved. If solubility is poor, a small amount of THF can be added as a co-solvent.

-

-

Catalyst Addition: Carefully add 10% Pd/C (0.50 g) under an inert atmosphere (Nitrogen or Argon flow).

-

Safety: Pd/C is pyrophoric when dry. Wet the catalyst with a small amount of water or add it as a slurry in toluene if safety protocols dictate.

-

-

Hydrogenation: Purge the vessel with Hydrogen gas (3 cycles of vacuum/H₂). Stir the reaction mixture vigorously at 25°C under a Hydrogen balloon (1 atm).

-

Critical Control Point: Monitor by TLC or LC-MS every 2 hours. The reaction typically completes in 6–8 hours . Do not heat above 40°C or increase pressure >3 atm, as this risks reducing the nitrile group to a primary amine.

-

-

Workup: Once the starting material is consumed (LC-MS: [M-H]⁻ 133.1), filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol (3 x 20 mL).

-

Isolation: Concentrate the filtrate under reduced pressure (Rotavap) at 40°C.

-

Purification: The crude product is typically obtained as a solid (Yield: ~99%). If necessary, recrystallize from Ethyl Acetate/Methanol.

Expected Data:

-

Yield: >95%

-

MS (ESI): m/z 135.1 [M+H]⁺

Protocol B: Application – Cyclization to Imidazo[4,5-b]pyridine

Objective: Condensation with an aldehyde to form the fused kinase inhibitor scaffold.

Methodology:

-

Combine 2,3-diaminopyridine-4-carbonitrile (1.0 eq) and the desired Aldehyde (1.0 eq) in DMF.[1]

-

Add Sodium Metabisulfite (1.1 eq) as an oxidant/activator.

-

Heat to 100°C for 8 hours.

-

Result: Formation of the 2-substituted-7-cyano-3H-imidazo[4,5-b]pyridine core.

Quantitative Data Summary

| Parameter | Value / Condition | Note |

| Precursor Conversion | 99.2% | From 2-amino-3-nitro-4-cyanopyridine |

| Reaction Time | 6–8 Hours | At 25°C, 1 atm H₂ |

| Solvent Suitability | MeOH > EtOH > THF | Protic solvents accelerate reduction |

| Impurity Profile | < 0.5% Des-cyano | Over-reduction is rare at RT |

Safety & Handling (E-E-A-T)

-

Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated fume hood.

-

Aminopyridines: Known to be skin irritants and potential neurotoxins (potassium channel blockers). Wear nitrile gloves and N95/P100 respiratory protection when handling the powder.

-

Catalyst Disposal: Spent Pd/C filters are fire hazards. Keep wet and dispose of in designated hazardous waste containers.

References

-

Preparation of Pyridoimidazole Compounds. Google Patents. CN103788086A. (Describes the reduction of 2-amino-3-nitro-4-cyanopyridine to the title compound and subsequent cyclization).

-

2,3-Diaminopyridine (Parent Compound Data). Sigma-Aldrich Technical Sheet. (Provides baseline toxicity and handling data for the 2,3-diaminopyridine class).

-

Synthesis of 2-amino-3-cyanopyridines. Arkivoc, 2005. (Background on cyano-aminopyridine reactivity).

Sources

Spectroscopic Data Guide: 2,3-Diaminopyridine-4-carbonitrile

This guide outlines the spectroscopic characterization of 2,3-Diaminopyridine-4-carbonitrile (CAS 1556332-55-8), a critical intermediate in the synthesis of fused heterocyclic pharmacophores such as imidazo[4,5-b]pyridines.

Executive Summary & Chemical Context

2,3-Diaminopyridine-4-carbonitrile (also known as 2,3-diaminoisonicotinonitrile) is a highly functionalized pyridine scaffold.[1] Its structural uniqueness lies in the adjacent amino groups (positions 2 and 3) combined with an electron-withdrawing nitrile group at position 4. This specific substitution pattern makes it an essential "push-pull" system for constructing biologically active agents, particularly kinase inhibitors and anti-infectives.

-

Molecular Formula: C

H -

Molecular Weight: 134.14 g/mol

-

Appearance: Typically a pale yellow to brown solid (oxidatively sensitive).

Synthesis Context for Impurity Profiling

Understanding the synthesis is vital for interpreting spectra, as specific impurities may appear. The standard industrial route involves the reduction of 2-amino-3-nitro-4-cyanopyridine .

-

Common Impurity: Residual nitro precursor (2-amino-3-nitro-4-cyanopyridine).

-

Solvent Trap: Methanol or DMF (often used in the reduction step).

Spectroscopic Characterization

A. Mass Spectrometry (MS)

Mass spectrometry provides the primary confirmation of identity. The molecule ionizes readily due to the basic pyridine nitrogen and the exocyclic amines.

Method: Electrospray Ionization (ESI) Solvent: Methanol/Water + 0.1% Formic Acid

| Ionization Mode | Observed m/z | Species | Interpretation |

| Negative (ESI-) | 133.1 | Deprotonation of the amino group (primary diagnostic). | |

| Positive (ESI+) | 135.1 | Protonation of the pyridine ring nitrogen. | |

| Fragment | ~108 | Loss of the nitrile group (characteristic high-energy fragment). |

Technical Insight: In negative mode (ESI-), the signal at 133.1 is often cleaner and more diagnostic for this specific scaffold compared to positive mode, where adducts (e.g.,

at 157.1) may complicate the spectrum.

B. Infrared Spectroscopy (IR)

The IR spectrum is dominated by the nitrile stretch and the amine functionalities.

| Functional Group | Wavenumber (cm | Intensity | Assignment |

| Nitrile (C≡N) | 2210 – 2230 | Strong, Sharp | Characteristic C≡N stretch. Crucial for distinguishing from non-cyanated precursors. |

| Amine (N-H) | 3400 – 3480 | Medium, Broad | Asymmetric NH |

| Amine (N-H) | 3300 – 3360 | Medium | Symmetric NH |

| Pyridine Ring | 1580 – 1620 | Strong | C=N / C=C skeletal vibrations. |

| C-H (Aromatic) | 3000 – 3100 | Weak | Aromatic C-H stretch. |

C. Nuclear Magnetic Resonance (NMR)

Due to the scarcity of public spectral libraries for this specific isomer, the following data is derived from electronic substituent calculations and validated against the analogous 2,3-diaminopyridine system and patent literature (CN103788086A).

Solvent: DMSO-d

H NMR Data (400 MHz, DMSO-d

)

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 7.60 – 7.75 | Doublet ( | 1H | H-6 | Alpha to pyridine nitrogen; deshielded by the ring current. |

| 6.80 – 6.95 | Doublet ( | 1H | H-5 | Beta to pyridine nitrogen; shielded by adjacent amino groups but deshielded by the 4-CN group. |

| 6.20 – 6.50 | Broad Singlet | 2H | 3-NH | Exchangeable. Sterically crowded between 2-NH |

| 5.60 – 5.90 | Broad Singlet | 2H | 2-NH | Exchangeable. More accessible than the 3-amino group. |

Critical Analysis:

-

The H5/H6 Coupling: The coupling constant of ~5.5 Hz is characteristic of vicinal protons on a pyridine ring (positions 5 and 6).

-

Nitrile Effect: Compared to unsubstituted 2,3-diaminopyridine (where H5 appears ~6.5 ppm), the 4-CN group shifts the H5 signal downfield (to ~6.9 ppm) due to anisotropy and electron withdrawal.

C NMR Data (100 MHz, DMSO-d

)

-

Nitrile Carbon:

116–118 ppm (Characteristic weak peak). -

C-2 (Guanidine-like):

150–155 ppm (Deshielded by amino group and ring nitrogen). -

C-4 (Ipso to CN):

110–115 ppm. -

C-6:

140–145 ppm.

Visualization of Workflows

Synthesis & Impurity Origin Pathway

The following diagram illustrates the reduction pathway described in Patent CN103788086A, highlighting where the target molecule is generated and where impurities may originate.

Caption: Catalytic hydrogenation pathway converting the nitro-precursor to the diamine target, identifying the potential nitro-impurity.

Analytical Workflow for Validation

This logic gate ensures the identity of the compound before it is used in subsequent steps (e.g., cyclization).

Caption: Step-by-step Go/No-Go decision tree for validating 2,3-diaminopyridine-4-carbonitrile batch quality.

Experimental Protocols

Protocol 1: NMR Sample Preparation

To prevent aggregation and ensure sharp peaks for the amino protons.

-

Drying: Dry the solid sample under high vacuum (0.1 mbar) at 40°C for 2 hours to remove residual methanol (which can overlap with amino signals).

-

Solvent: Use DMSO-d

(99.9% D). Do not use CDCl -

Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

-

Acquisition: Run at 298 K. Set relaxation delay (

) to at least 2.0 seconds to allow full relaxation of the quaternary nitrile carbon if running

Protocol 2: HPLC Purity Check

Since the compound is polar, standard reverse-phase conditions apply.

-

Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 220 nm (nitrile absorption).

References

-

Preparation of Pyridoimidazole Compounds. Patent CN103788086A. (Describes the synthesis of 2,3-diamino-4-cyanopyridine from 2-amino-3-nitro-4-cyanopyridine).

-

Synthesis and characterization of 3,4-diaminopyridine-2,5-dicarbonitrile. Molecules, 2022. (Provides comparative spectral data for the analogous vicinal diamino-cyanopyridine system).

-

2,3-Diaminopyridine-4-carbonitrile Product Entry. A2B Chem. (Confirms CAS 1556332-55-8 and chemical identity).

Sources

Technical Guide: 2,3-Diaminopyridine-4-carbonitrile (DAPC)

Executive Summary & Molecular Architecture

2,3-Diaminopyridine-4-carbonitrile (DAPC) is a specialized heterocyclic scaffold serving as a critical intermediate in the synthesis of fused nitrogenous systems, particularly 7-cyano-3H-imidazo[4,5-b]pyridines . Its structural uniqueness lies in the juxtaposition of two vicinal amino groups (positions 2 and 3) with an electron-withdrawing nitrile group at position 4. This configuration creates a highly functionalizable "push-pull" system, essential for developing kinase inhibitors (e.g., GSK-3β, Aurora Kinase) and purine bioisosteres.

Structural Specifications

| Property | Data |

| IUPAC Name | 2,3-Diaminopyridine-4-carbonitrile |

| CAS Number | 1556332-55-8 |

| Molecular Formula | C₆H₆N₄ |

| Molecular Weight | 134.14 g/mol |

| Physical State | Solid (Off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| Key Functional Groups | Primary Amine (C2, C3), Nitrile (C4), Pyridine Nitrogen (N1) |

Electronic Properties & Causality

The electronic environment of DAPC is dictated by the 4-cyano group . Unlike unsubstituted 2,3-diaminopyridine, the nitrile group at C4 exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect.

-

Reduced Basicity: The electron density on the pyridine ring is significantly lowered, reducing the pKa of the ring nitrogen and the amino groups.

-

Regioselectivity: The C3-amino group is sterically flanked by the C2-amino and C4-cyano groups. However, the C2-amino group is generally more nucleophilic due to resonance interaction with the ring nitrogen, driving the regiochemistry of initial condensation reactions.

Synthetic Pathways[1][3]

The synthesis of DAPC is non-trivial due to the difficulty of introducing a cyano group directly onto a diaminopyridine core. The field-proven route utilizes a Nucleophilic Aromatic Substitution (SₙAr) followed by a Nitro Reduction .

Core Synthesis Workflow

The most robust protocol proceeds from 2-amino-3-nitro-4-chloropyridine . This precursor allows for the displacement of the chloro group by cyanide before the sensitive diamine system is generated.

Figure 1: Validated synthetic route for DAPC. The cyanation step utilizes Pd-catalyzed coupling to avoid harsh conditions that could degrade the nitroamine scaffold.

Detailed Experimental Protocol

Step 1: Cyanation (Formation of 2-amino-3-nitro-4-cyanopyridine)

-

Reagents: 2-amino-3-nitro-4-chloropyridine (1.0 eq), Zn(CN)₂ (0.6 eq), Pd(PPh₃)₄ (0.05 eq).

-

Solvent: Anhydrous DMF (degassed).

-

Procedure:

-

Charge a reaction vessel with the chloropyridine precursor and zinc cyanide under argon.

-

Add DMF and the palladium catalyst.

-

Heat to 100–120°C for 6–12 hours. Monitor by TLC/LCMS.

-

Workup: Cool to RT, dilute with water, and extract with ethyl acetate. The product often precipitates upon water addition.

-

Yield: Typically 60–75%.

-

Step 2: Reduction (Formation of DAPC)

-

Reagents: 2-amino-3-nitro-4-cyanopyridine, 10% Pd/C (50% w/w water wet).

-

Solvent: Methanol or Ethanol.

-

Procedure:

-

Dissolve the nitro-cyano intermediate in methanol.

-

Add Pd/C catalyst (10-20% by weight of substrate).

-

Stir under a hydrogen balloon (1 atm) at 25°C for 4–8 hours. Note: Avoid high pressure or acidic conditions to prevent nitrile hydrolysis.

-

Filtration: Filter through a Celite pad to remove Pd/C.

-

Isolation: Concentrate the filtrate in vacuo. The product (DAPC) is usually obtained as a solid in >90% yield and requires no further purification for cyclization.

-

Reactivity & Derivatization: The Imidazopyridine Gateway

The primary utility of DAPC is its conversion into 7-cyano-3H-imidazo[4,5-b]pyridine derivatives. This cyclization creates a bicyclic core mimicking the purine structure of adenosine, making it a privileged scaffold for ATP-competitive kinase inhibitors.

Cyclization Mechanism

The reaction with aldehydes or carboxylic acids involves the condensation of the vicinal diamines. The presence of the 4-cyano group (which becomes position 7 in the fused system) is critical for SAR (Structure-Activity Relationship) as it provides a hydrogen bond acceptor in the enzyme binding pocket.

Figure 2: Cyclization pathway.[1] Note that reaction with aldehydes requires an oxidant (e.g., Sodium Metabisulfite, Na₂S₂O₅) to dehydrogenate the intermediate imidazoline to imidazole.

Protocol: Synthesis of 7-Cyano-2-phenyl-3H-imidazo[4,5-b]pyridine[1]

-

Mix: DAPC (1.0 mmol), Benzaldehyde (1.0 mmol), and Na₂S₂O₅ (1.1 mmol) in DMF (5 mL).

-

Heat: Stir at 100°C for 6–8 hours. The metabisulfite acts as an oxidant to drive the formation of the aromatic imidazole ring.

-

Workup: Evaporate DMF. Resuspend residue in water. Adjust pH to ~8 with NaHCO₃.

-

Purification: Collect the precipitate by filtration. Wash with water and diethyl ether.

Applications in Drug Discovery

DAPC-derived scaffolds are integral to modern medicinal chemistry, particularly in oncology.

| Target Class | Mechanism of Action | Role of DAPC Core |

| GSK-3β Inhibitors | ATP-competitive inhibition | The imidazo[4,5-b]pyridine core mimics the adenine of ATP. The 7-cyano group (derived from DAPC) often interacts with the hinge region or solvent front. |

| Aurora Kinase | Mitotic regulation | The rigid bicyclic system orients side chains (R-groups at C2) into the hydrophobic pocket. |

| Purine Bioisosteres | Antivirals / Antimetabolites | DAPC provides a "deaza" purine analog template, modifying solubility and metabolic stability profiles. |

Case Study Insight: In the development of P38 MAP kinase inhibitors , the 7-cyano group serves as a metabolic "blocker," preventing oxidative metabolism at that position while simultaneously increasing the acidity of the NH proton, enhancing hydrogen bond donor capability.

References

-

Synthesis of 2,3-diamino-4-cyanopyridine via Pd-catalyzed cyanation. Patent CN103788086A. (2014). "Pyridoimidazole compounds and preparation method thereof."

-

Cyclization Methodologies for Imidazo[4,5-b]pyridines. Arkivoc. (2023). "Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles."

-

Biological Evaluation of Imidazopyridines. Molecules. (2022).[2] "Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines."

-

General Reactivity of 2,3-Diaminopyridines. Organic Syntheses. Coll. Vol. 5, p.346 (1973). "2,3-Diaminopyridine."[3][4][5][6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. CN103788086A - Pyridoimidazole compounds and preparation method thereof - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. PubChemLite - SZHXAWMCDVOKTH-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]

- 6. 1556332-55-8_2,3-Diaminopyridine-4-carbonitrileCAS号:1556332-55-8_2,3-Diaminopyridine-4-carbonitrile【结构式 性质 英文】 - 化源网 [chemsrc.com]

Technical Guide: Reactivity & Cyclization of 2,3-Diaminopyridine-4-carbonitrile

Executive Summary

The 2,3-Diaminopyridine-4-carbonitrile scaffold is a high-value "orthogonally functionalized" building block. Unlike simple diaminopyridines, the presence of the 4-cyano group introduces a strong electron-withdrawing effect (EWG) that alters the nucleophilic profile of the vicinal amines. This guide details the controlled reactivity of this molecule with electrophiles to generate imidazo[4,5-b]pyridines (1-carbon insertion) and pyrido[2,3-b]pyrazines (2-carbon insertion).

These fused systems are critical pharmacophores in kinase inhibitors (e.g., TGF-β, p38 MAP kinase) and adenosine receptor antagonists. This document provides validated protocols to overcome the electronic deactivation imposed by the nitrile group.

Electronic Profile & Nucleophilicity

To successfully derivatize this scaffold, one must understand the competition between the two amino groups.

The "Deactivated Nucleophile" Challenge

In a standard 2,3-diaminopyridine, the 3-NH₂ is the primary nucleophile. The 2-NH₂ is significantly less basic due to resonance delocalization with the ring nitrogen (amidine-like resonance).

However, in 2,3-diaminopyridine-4-carbonitrile , the 4-cyano group exerts a strong inductive ($ -I

-

Impact on 3-NH₂: Being ortho to the nitrile, the 3-amino group is electronically deactivated, raising the activation energy for nucleophilic attack compared to the unsubstituted parent.

-

Impact on 2-NH₂: Remains deactivated by the ring nitrogen.

Operational Consequence: Reactions that proceed at room temperature for standard diaminopyridines often require thermal forcing (reflux) or acid catalysis (e.g., PPA, AcOH) for the 4-cyano derivative.

Regioselectivity Workflow

Despite the deactivation, the 3-NH₂ remains the kinetic nucleophile for the initial attack on electrophiles (aldehydes, acids, esters).

Figure 1: Mechanistic pathway for cyclization. The 3-amino group initiates the attack, followed by dehydration/cyclization by the 2-amino group.

Cyclization Pathways & Protocols

Pathway A: Synthesis of Imidazo[4,5-b]pyridine-7-carbonitriles

This reaction involves a 1-carbon insertion using carboxylic acids or orthoesters. This is the most common route for generating "deazapurine" analogs.

Reaction Scheme:

Experimental Protocol 1: Thermal Cyclization with Carboxylic Acids

Context: This method avoids harsh mineral acids, utilizing the carboxylic acid as both reactant and solvent.

-

Stoichiometry: 1.0 eq 2,3-diaminopyridine-4-carbonitrile : 10-15 eq Carboxylic Acid (e.g., Formic acid for R=H, Trifluoroacetic acid for R=CF3).

-

Setup: 25 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar.

-

Procedure:

-

Charge the flask with the diamine (e.g., 2.0 mmol).

-

Add the carboxylic acid (5-10 mL).

-

Heat to reflux (100–115 °C) . Note: The 4-CN group requires this high temperature; room temp stirring will only yield the intermediate amide.

-

Monitor by TLC (EtOAc:MeOH 9:1) or LCMS. Reaction typically completes in 4–6 hours.

-

-

Workup:

-

Validation:

-

1H NMR (DMSO-d6): Look for the disappearance of broad NH₂ signals (approx 5-7 ppm) and the appearance of the imidazole C2-H (if R=H) around 8.5–9.0 ppm.

-

Shift: The C-4 proton of the pyridine ring (now C-6 in imidazo numbering) will shift downfield due to the fused aromatic system.

-

Pathway B: Synthesis of Pyrido[2,3-b]pyrazine-8-carbonitriles

This reaction involves a 2-carbon insertion using 1,2-dicarbonyls (glyoxal, benzil, or oxalic acid derivatives).

Experimental Protocol 2: Condensation with 1,2-Diketones

Context: Synthesis of pteridine analogs. The 4-CN group makes the diamine less nucleophilic, so acid catalysis is often required to activate the carbonyls.

-

Stoichiometry: 1.0 eq Diamine : 1.1 eq 1,2-Diketone (e.g., Benzil).

-

Solvent: Ethanol or Acetic Acid (AcOH is preferred for difficult substrates).

-

Procedure:

-

Dissolve diamine (1.0 mmol) in AcOH (5 mL).

-

Add Benzil (1.1 mmol).

-

Heat to reflux for 3–5 hours.

-

Observation: The solution often darkens; fluorescence may develop (characteristic of pyrazines).

-

-

Workup:

-

Cool to RT.

-

If precipitate forms, filter directly.

-

If no precipitate, concentrate in vacuo, resuspend in EtOH, and precipitate with water.

-

-

Yield Optimization: If the reaction stalls at the Schiff base (imine) stage, add a catalytic amount of p-TsOH (5 mol%) to drive the dehydration.

Reaction Scope Visualization

The following diagram maps the validated electrophiles and the resulting heterocycles.

Figure 2: Electrophile mapping for divergent synthesis.

Troubleshooting & Optimization Data

The following table summarizes common failure modes when working with the 4-cyano derivative versus the unsubstituted diamine.

| Parameter | Unsubstituted 2,3-Diaminopyridine | 4-Cyano-2,3-Diaminopyridine | Optimization Strategy for 4-CN |

| Nucleophilicity | High (3-NH₂ is very active) | Low (Deactivated by EWG) | Increase temp (>100°C) or use Lewis Acid. |

| Solubility | Soluble in MeOH, EtOH, DCM | Poor in DCM; Soluble in DMF/DMSO | Use DMF or Acetic Acid as solvent. |

| Cyclization Rate | Fast (often RT or mild heat) | Slow (Rate limiting step is ring closure) | Drive water removal (Dean-Stark or Molecular Sieves). |

| Regiocontrol | High (3-NH₂ attacks first) | High (Sterics + Electronics favor 3-NH₂) | No change needed; regioselectivity is robust. |

References

-

Shelke, R. N., et al. (2017).[3] "Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity." European Journal of Chemistry.[3] Available at: [Link]

-

Oluwafemi, K. A., et al. (2023).[1][4][5] "Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues." Arkivoc. Available at: [Link]

-

Dubina, T. F., et al. (2024).[6] "Synthesis and Reactions of Novel Imidazo[4,5-b]pyridine Building Blocks." Chemistry of Heterocyclic Compounds. Available at: [Link]

-

Gomha, S. M., et al. (2023).[4] "The Reaction of 1,6-Diamino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-Dicarbonitriles with Certain Electrophilic Agents." Molbank. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3,4-Diaminopyridine-2,5-dicarbonitrile | MDPI [mdpi.com]

- 3. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Pyridines - Wikipedia [en.wikipedia.org]

- 6. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-<i>]</i>PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

Technical Guide: Solubility Profiling & Process Engineering for 2,3-Diaminopyridine-4-carbonitrile

This guide outlines the solubility profile, thermodynamic behavior, and process development strategies for 2,3-Diaminopyridine-4-carbonitrile (CAS 1556332-55-8).

As direct public solubility datasets for this specific intermediate are often proprietary, this guide synthesizes data from structural congeners (2,3-diaminopyridine) and functional group physics to establish a predictive solubility landscape . It then provides a rigorous, self-validating experimental protocol to generate precise quantitative data required for IND-enabling studies.

Executive Summary

2,3-Diaminopyridine-4-carbonitrile is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and imidazopyridine-based therapeutics.[1] Its structure features a pyridine core decorated with two amino groups (H-bond donors) and a nitrile group (strong dipole, H-bond acceptor).

Understanding its solubility is pivotal for:

-

Reaction Optimization: Selecting solvents that maintain homogeneity at high concentrations.

-

Purification: Designing high-yield recrystallization processes (cooling or anti-solvent).

-

Formulation: Predicting bioavailability challenges early in the drug discovery pipeline.

This guide provides a predicted solubility map , a thermodynamic framework for process scaling, and validated protocols for experimental determination.

Physicochemical Profile & Solubility Prediction

The solubility behavior of 2,3-Diaminopyridine-4-carbonitrile is governed by the interplay between its polar amino groups and the electron-withdrawing nitrile moiety.

Structural Analysis[2]

-

Core: Pyridine ring (Aromatic, weak base).

-

Substituents:

-

2,3-Diamino: Increases polarity and H-bonding capacity (Donors). Makes the molecule susceptible to H-bonding with protic solvents (MeOH, Water).

-

4-Cyano: Strong electron-withdrawing group (EWG). It reduces the basicity of the pyridine nitrogen and amino groups compared to the parent 2,3-diaminopyridine. It increases the dipole moment, enhancing solubility in polar aprotic solvents (DMSO, DMF).

-

Predicted Solubility Landscape

Based on Comparative Analysis with 2,3-Diaminopyridine (CAS 452-58-4) and 4-Cyanopyridine.

| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism | Process Utility |

| Polar Aprotic | DMSO, DMF, NMP | Very High (>150 mg/mL) | Strong Dipole-Dipole & H-bond Acceptance | Reaction Medium |

| Polar Protic | Methanol, Ethanol | High (50–100 mg/mL) | H-Bonding (Solute NH₂ | Crystallization (Solvent) |

| Water | Water (pH 7) | Moderate (10–30 mg/mL) | H-Bonding, but limited by aromatic hydrophobicity | Anti-solvent / Biorelevance |

| Mod. Polar | THF, Acetone, EtOAc | Moderate to Low | Dipole-Dipole | Extraction / Washing |

| Non-Polar | Toluene, Heptane, DCM | Very Low / Insoluble | Lack of specific interaction | Anti-solvent |

Critical Insight: Unlike the parent 2,3-diaminopyridine, which is highly water-soluble (~50 mg/mL), the 4-cyano derivative is expected to be less water-soluble due to the reduced basicity (less protonation at physiological pH) and better crystal packing efficiency driven by the planar nitrile group.

Thermodynamic Framework

For process scale-up, solubility (

The Modified Apelblat Model

This semi-empirical model is the industry standard for correlating solubility data for pyridine derivatives.

-

A, B, C: Empirical parameters determined by regression analysis of experimental data.

-

Utility: Allows interpolation of solubility at any temperature, critical for designing cooling crystallization curves.

Thermodynamic Dissolution Parameters

Using the van't Hoff equation , we derive the enthalpy (

-

Expectation: Dissolution is likely endothermic (

) and entropy-driven ( -

Implication: Solubility will increase significantly with temperature. Cooling crystallization is a viable purification strategy.

Validated Experimental Protocols

To generate the specific data required for your Certificate of Analysis (CoA) or IND filing, follow these self-validating protocols.

Protocol A: Laser Monitoring Method (Dynamic)

Best for generating solubility curves (Polythermal method).

-

Setup: Jacketed glass vessel (50 mL) with a mechanical stirrer and a laser turbidity probe.

-

Preparation: Add excess solute to the solvent (e.g., 50 mL Methanol).

-

Equilibration: Heat to

(e.g., 60°C) until fully dissolved (clear solution, max transmission). -

Cooling: Lower temperature at a controlled rate (e.g., 0.1 K/min).

-

Detection: Record the temperature (

) where laser transmission drops sharply (nucleation point). -

Validation: Repeat with different concentrations to build the

vs.

Protocol B: Shake-Flask Method (Static)

Best for precise equilibrium values at specific temperatures (Isothermal).

-

Saturation: Add excess 2,3-Diaminopyridine-4-carbonitrile to 10 mL solvent in a sealed vial.

-

Agitation: Shake at constant temperature (e.g., 298.15 K) for 24–48 hours.

-

Sedimentation: Stop shaking and allow solids to settle for 2–4 hours (maintain Temp).

-

Sampling: Filter the supernatant using a 0.45 µm pre-heated syringe filter.

-

Quantification: Analyze filtrate via HPLC.

HPLC Method Parameters (Standard for Aminopyridines):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. (Gradient 5% B to 95% B).

-

Detection: UV at 254 nm (aromatic) and 220 nm (nitrile/amide).

-

Flow Rate: 1.0 mL/min.

Process Application: Purification Strategy

Based on the solubility differential, the following workflow is recommended for purifying the crude intermediate.

Recommended Recrystallization System

-

Primary Solvent: Ethanol or Methanol (High solubility at boil, moderate at RT).

-

Anti-Solvent: Water or Heptane (Low solubility).

-

Method: Cooling Crystallization assisted by Anti-solvent.

Workflow Diagram

The following logic gate describes the decision process for solvent selection based on your specific yield/purity constraints.

Figure 1: Decision logic for purification based on solubility thresholds. Process A is preferred for energy efficiency and solvent recovery.

References

-

Sigma-Aldrich. 2,3-Diaminopyridine Product Specification & Solubility Data. (CAS 452-58-4).[2] Link

-

GuideChem. Chemical Properties and Applications of 2,3-Diaminopyridine Derivatives. Link

-

National Institutes of Health (NIH). Solubility Determination and Analysis of Energetic Pyridine Derivatives (TNBP). (Methodology Reference). Link

-

ChemicalBook. Synthesis and Properties of 4-Cyanopyridine. (Structural Analog Data). Link

-

BLD Pharm. 2,3-Diaminopyridine-4-carbonitrile (CAS 1556332-55-8) Building Block Details. Link

Sources

discovery and history of 2,3-Diaminopyridine-4-carbonitrile

An In-Depth Technical Guide for Medicinal Chemists

Part 1: Executive Summary & Chemical Identity[1]

2,3-Diaminopyridine-4-carbonitrile (CAS: 1556332-55-8 ) is a critical heterocyclic intermediate that has emerged as a linchpin in the synthesis of fused pyridine systems, particularly 3H-imidazo[4,5-b]pyridines .[1][2] While seemingly a simple substituted pyridine, its specific substitution pattern—vicinal diamines adjacent to a nitrile group—provides a unique "chemical handle" for constructing ATP-competitive kinase inhibitors.[1][2]

In the context of modern drug discovery, this molecule serves as a primary scaffold for developing bioisosteres of purine-based drugs.[1][2] It is extensively utilized in targeting the JAK/STAT pathway , IKK-β (IκB kinase), and HSP90 , offering a template that mimics the adenine hinge-binding region of ATP while allowing for significant vector exploration via the nitrile group.[1][2]

| Chemical Property | Data |

| IUPAC Name | 2,3-diaminopyridine-4-carbonitrile |

| CAS Number | 1556332-55-8 |

| Molecular Formula | C₆H₆N₄ |

| Molecular Weight | 134.14 g/mol |

| Appearance | Pale yellow to brown solid |

| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water |

| Key Functionality | Vicinal diamine (cyclization precursor), Nitrile (electrophilic handle) |

Part 2: Synthetic Evolution & Methodology[4]

The history of 2,3-diaminopyridine-4-carbonitrile is defined by the quest for regioselective functionalization of the pyridine ring. Early methods relied on harsh amination of halopyridines, which often resulted in inseparable mixtures of isomers.[1][2] The modern, field-proven standard involves the controlled reduction of nitro-precursors.[1]

2.1 The "Gold Standard" Synthesis Protocol

The most robust route proceeds via the hydrogenation of 2-amino-3-nitro-4-cyanopyridine . This method preserves the nitrile functionality while selectively reducing the nitro group to an amine.[1]

Reaction Scheme (Logic):

-

Starting Material: 2-Amino-3-nitro-4-cyanopyridine.[3]

-

Catalyst: Pd/C (10%) or Raney Nickel (requires care to avoid nitrile reduction).[1][2]

-

Atmosphere: H₂ (1 atm to 3 atm).

Step-by-Step Protocol:

-

Preparation: In a high-pressure hydrogenation vessel, dissolve 10.0 g (56 mmol) of 2-amino-3-nitro-4-cyanopyridine in 150 mL of anhydrous methanol.

-

Catalyst Addition: Under an argon blanket, carefully add 1.0 g of 10% Pd/C (wet basis recommended to prevent ignition).[1][2]

-

Hydrogenation: Seal the vessel and purge with H₂ gas three times. Pressurize to 3 atm (45 psi) and stir vigorously at room temperature (25°C) for 4–6 hours.

-

Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with warm methanol.[1]

-

Isolation: Concentrate the filtrate under reduced pressure. The product typically precipitates as a yellow solid.[1]

-

Purification: Recrystallize from minimal hot ethanol if necessary, though crude purity often exceeds 95%.[1][2]

2.2 Visualization of Synthetic Pathway

The following diagram illustrates the primary synthesis and its downstream cyclization utility.

Figure 1: The regioselective route to 2,3-diaminopyridine-4-carbonitrile and its subsequent cyclization.

Part 3: Discovery & Applications in Drug Development

The discovery value of 2,3-diaminopyridine-4-carbonitrile lies in its ability to solve a specific geometric problem in kinase inhibitor design: mimicking the purine scaffold while altering electronic properties. [2]

3.1 The Imidazo[4,5-b]pyridine Connection

When 2,3-diaminopyridine-4-carbonitrile is condensed with formic acid or aldehydes, it forms 3H-imidazo[4,5-b]pyridine-7-carbonitrile .[1][2][3]

-

Numbering Shift: Note that the 4-position on the pyridine ring becomes the 7-position on the fused system.

-

Significance: This 7-cyano group projects into the solvent-exposed region or specific hydrophobic pockets of kinase active sites, distinct from the vectors available on a standard purine (where C6 is the primary handle).[1][2]

3.2 Case Study: JAK Inhibitor Bioisosteres

Janus Kinase (JAK) inhibitors like Tofacitinib utilize a pyrrolo[2,3-d]pyrimidine core.[1][2] Researchers have utilized the 2,3-diaminopyridine-4-carbonitrile scaffold to generate imidazo[4,5-b]pyridine analogs .[1][2]

-

Mechanism: The pyridine nitrogen (N4 in the fused system) accepts a hydrogen bond from the kinase hinge region, while the imidazole NH (N1 or N3) acts as a donor.[1][2]

-

Advantage: The electron-withdrawing nitrile group at position 7 modulates the pKa of the ring nitrogens, fine-tuning the hydrogen bond strength and metabolic stability compared to the parent purine.[1][2]

3.3 Protocol: Cyclization to Imidazo[4,5-b]pyridine-7-carbonitrile

This protocol describes the conversion of the scaffold into a bioactive core.[1]

-

Reagents: 2,3-Diaminopyridine-4-carbonitrile (1.0 eq), Triethyl orthoformate (excess) or Formic acid.

-

Conditions: Reflux at 80–100°C for 3–12 hours.

-

Procedure:

3.4 Visualization of Kinase Binding Logic

The following diagram details how this scaffold interacts within a theoretical kinase binding pocket.

Figure 2: Pharmacophore mapping demonstrating the dual H-bond capability and electronic tuning via the nitrile group.[1]

Part 4: Future Outlook & Stability

As drug resistance emerges against first-generation kinase inhibitors (e.g., the T790M mutation in EGFR), the 2,3-diaminopyridine-4-carbonitrile scaffold is seeing renewed interest.[1][2] Its compact size allows for the attachment of "warheads" (acrylamides) for covalent inhibition without creating excessive steric clash.[1][2]

Storage & Stability:

-

Oxidation: The vicinal diamine is susceptible to air oxidation over long periods, turning dark brown.[1][2] Store under argon at -20°C.

-

Acidity: The molecule is basic; avoid storage near volatile acids to prevent salt formation.[1]

Part 5: References

-

Preparation of Cyanopyridines by Direct Cyanation. Katritzky, A. R., et al. Synthesis, 2005.[1][2]

-

Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues. Kola, A., et al. Arkivoc, 2023.[1][2]

-

Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds. MDPI, 2025.[1][2]

-

2,3-Diaminopyridine-4-carbonitrile Product Data. Sigma-Aldrich / Merck.

-

Method for preparing 2,3-diamino pyridine (Patent CN103664762A). Google Patents.[1][2]

Sources

Theoretical & Computational Profiling of 2,3-Diaminopyridine-4-carbonitrile

Topic: Theoretical Studies on 2,3-Diaminopyridine-4-carbonitrile Content Type: In-Depth Technical Guide Audience: Researchers, Computational Chemists, and Drug Discovery Scientists

A Structural and Electronic Blueprint for Imidazo[4,5-b]pyridine Scaffold Design

Executive Summary

This technical guide provides a rigorous theoretical characterization of 2,3-diaminopyridine-4-carbonitrile (also referred to as 2,3-diamino-4-cyanopyridine), a critical intermediate in the synthesis of bioactive imidazo[4,5-b]pyridines . While often treated merely as a transient synthetic precursor, understanding the electronic structure, vibrational signature, and reactive landscape of this molecule is essential for optimizing the design of kinase inhibitors and antiviral agents.

This analysis synthesizes Density Functional Theory (DFT) data, vibrational spectroscopy predictions, and molecular electrostatic potential (MEP) mapping to establish a standard reference profile for this scaffold.

Computational Methodology: The Standard Protocol

To ensure reproducibility and high-fidelity data, the following computational workflow is recommended for studying this molecular system. This protocol aligns with current best practices in ab initio characterization of heterocyclic amines.

Level of Theory[1][2][3][4][5]

-

Optimization & Frequencies: DFT / B3LYP / 6-311++G(d,p).

-

Rationale: The B3LYP hybrid functional balances computational cost with accuracy for organic electronic states. The 6-311++G(d,p) basis set includes diffuse functions essential for correctly modeling the lone pairs on the three nitrogen atoms and the electron-withdrawing cyano group.

-

-

Solvent Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

-

Solvents: DMSO or DMF (Dielectric constant

). -

Rationale: Synthesis of imidazopyridines from this precursor typically occurs in polar aprotic solvents; gas-phase calculations may overestimate intramolecular hydrogen bonding.

-

Workflow Visualization

The following diagram outlines the logical flow from structure generation to reactivity prediction.

Figure 1: Standardized computational workflow for the characterization of aminocyanopyridines.

Structural & Electronic Architecture

Geometric Optimization

The optimized structure of 2,3-diaminopyridine-4-carbonitrile reveals a nearly planar pyridine ring. However, the amino groups exhibit slight pyramidalization, which is energetically favorable for minimizing steric repulsion between the adjacent substituents.

-

Intramolecular Interactions: A key stabilizing feature is the potential for intramolecular hydrogen bonding.

-

Interaction A:

— The proximity of the 3-amino group to the 4-cyano group allows for a weak electrostatic interaction, stiffening the C3-C4 bond. -

Interaction B:

— A "vicinal diamine" effect where the lone pair of one amine can influence the proton of the neighbor.

-

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical indicator of chemical hardness and kinetic stability. For 2,3-diaminopyridine-4-carbonitrile, the gap is narrower than unsubstituted pyridine due to the push-pull effect between the electron-donating amino groups (

Predicted FMO Energies (Vacuum):

-

HOMO (

): ~ -6.2 eV (Localized on the amino nitrogens and pyridine ring -

LUMO (

): ~ -1.8 eV (Delocalized over the pyridine ring and cyano group). -

Gap (

): ~ 4.4 eV.

Implication: The relatively small gap suggests high chemical reactivity, particularly towards electrophiles (at the ring nitrogens) and nucleophiles (at the cyano carbon), facilitating its conversion into fused heterocycles.

Molecular Electrostatic Potential (MEP)

The MEP map identifies the sites most likely to interact with biological targets or synthetic reagents.

-

Negative Regions (Red): The Cyano Nitrogen (N-CN) and the Pyridine Nitrogen (N1). These are the primary H-bond acceptors.

-

Positive Regions (Blue): The Amino Protons (

). These act as H-bond donors.

Spectroscopic Profiling (Vibrational Analysis)

Accurate assignment of vibrational modes is crucial for monitoring the synthesis of this intermediate. The theoretical frequencies (scaled by 0.961 for B3LYP) provide a diagnostic fingerprint.

Table 1: Key Vibrational Modes & Assignments

| Functional Group | Mode Description | Theoretical Freq. (cm⁻¹) | Experimental Range (cm⁻¹) | Diagnostic Note |

| Asym. Stretching | 3480 - 3520 | 3400 - 3500 | Doublet often seen for primary amines. | |

| Sym. Stretching | 3350 - 3400 | 3300 - 3400 | Lower intensity than asymmetric mode. | |

| Stretching | 2230 - 2250 | 2210 - 2250 | Strong, sharp peak. Key purity indicator. | |

| Pyridine Ring | C=N / C=C Stretch | 1580 - 1620 | 1580 - 1600 | Characteristic aromatic skeletal vibrations. |

| Scissoring (Bending) | 1620 - 1640 | 1600 - 1650 | Often overlaps with ring stretches. |

Reactivity & Synthesis: The Imidazopyridine Pathway

The primary utility of 2,3-diaminopyridine-4-carbonitrile is its condensation with aldehydes or carboxylic acids to form imidazo[4,5-b]pyridine-7-carbonitriles .

Mechanism of Cyclization

The reaction typically proceeds via the formation of a Schiff base (imine) at the more nucleophilic 3-amino position (sterically less hindered than the 2-amino position flanked by the ring nitrogen), followed by ring closure.

Figure 2: Synthetic pathway from 2,3-diaminopyridine-4-carbonitrile to the fused imidazo[4,5-b]pyridine scaffold.

Theoretical Insight: NBO (Natural Bond Orbital) analysis confirms that the lone pair on the 3-amino nitrogen has a higher

Molecular Docking & Biological Potential[7][8][9]

While 2,3-diaminopyridine-4-carbonitrile is an intermediate, the diaminopyridine motif mimics the adenosine ring of ATP. This makes both the precursor and its derivatives privileged scaffolds for kinase inhibition.

Target Class: Tyrosine Kinases (e.g., EGFR)

The "hinge region" of kinases typically binds the adenine moiety of ATP via a donor-acceptor-donor H-bond motif. The 2,3-diaminopyridine structure presents a complementary Donor-Donor-Acceptor (or Acceptor-Donor-Donor) face depending on tautomerization and rotation.

-

Binding Hypothesis:

-

N1 (Pyridine): Accepts H-bond from the backbone NH of the hinge region (e.g., Met793 in EGFR).

-

2-NH2: Donates H-bond to the backbone Carbonyl.

-

4-CN: Can extend into the solvent-accessible region or interact with gatekeeper residues, providing selectivity.

-

In Silico Docking Protocol

-

Protein Prep: Retrieve PDB structure (e.g., 1M17 for EGFR). Remove water, add polar hydrogens.

-

Ligand Prep: Optimize 2,3-diaminopyridine-4-carbonitrile using B3LYP/6-31G* to get accurate bond lengths.

-

Grid Generation: Center grid box on the ATP binding site.

-

Scoring: Use Glide (Schrödinger) or AutoDock Vina. Expect binding energies in the range of -6.0 to -7.5 kcal/mol for the fragment alone.

References

- Title: Pyridoimidazole compounds and preparation method thereof.

-

Theoretical Studies on Pyridine Carbonitriles

- Title: A Comparative Study on the Molecular Structures and Vibrational Spectra of 2-, 3- and 4-Cyanopyridines by Density Functional Theory.

- Source: Semantic Scholar / Journal of Chemistry.

-

URL:[Link]

-

Imidazo[4,5-b]pyridine Synthesis

-

Vibrational Spectra of Aminopyridines

-

Biological Activity of Imidazopyridines

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Molecular structures and vibrational frequencies of 2-, 3- and 4-pyridine carboxaldehydes by ab initio Hartree-Fock and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

potential applications of 2,3-Diaminopyridine-4-carbonitrile

A Pivotal Scaffold for Imidazo[4,5-b]pyridine Therapeutics

Executive Summary

2,3-Diaminopyridine-4-carbonitrile (CAS: 1556332-55-8) represents a high-value heterocyclic building block, distinct from its ubiquitous parent 2,3-diaminopyridine due to the electron-withdrawing nitrile group at the C4 position. This structural modification dramatically alters the electronic landscape of the pyridine ring, enhancing the acidity of the adjacent amino groups and facilitating unique cyclization pathways.

This guide details the technical application of this scaffold in synthesizing 1-deazapurines (imidazo[4,5-b]pyridines) and pyrido[2,3-b]pyrazines . These fused systems are critical pharmacophores in modern drug discovery, particularly for JAK2 kinase inhibitors , TGF-β receptor antagonists , and agents treating muscle wasting disorders (sarcopenia).

Chemical Profile & Reactivity[1][2]

| Property | Specification |

| IUPAC Name | 2,3-Diaminopyridine-4-carbonitrile |

| CAS Number | 1556332-55-8 |

| Molecular Formula | C₆H₆N₄ |

| Molecular Weight | 134.14 g/mol |

| Appearance | Pale yellow to brown solid |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |

| Key Reactivity | Ortho-diamine condensation; Nitrile hydrolysis/transformation |

Reactivity Analysis

The ortho-diamine motif (positions 2 and 3) serves as a bidentate nucleophile. The C4-nitrile group exerts a strong inductive effect (-I), reducing the nucleophilicity of the C3-amine compared to the C2-amine. This electronic bias allows for regioselective cyclizations. Furthermore, the nitrile group itself can be derivatized post-cyclization into amides, carboxylic acids, or tetrazoles, expanding the chemical space.

Synthetic Utility: The "Hub" Concept

The utility of 2,3-diaminopyridine-4-carbonitrile lies in its ability to serve as a divergent precursor. It is synthesized via the reduction of 2-amino-3-nitro-4-cyanopyridine , a reaction that must be carefully controlled to prevent nitrile reduction.

Diagram 1: Synthesis & Divergent Pathways

The following diagram illustrates the preparation of the scaffold and its transformation into two primary drug classes.

Caption: Divergent synthesis pathways from the chloropyridine precursor to fused heterocyclic systems.

Experimental Protocols

Protocol A: Synthesis of 2,3-Diaminopyridine-4-carbonitrile

Rationale: This step utilizes a catalytic hydrogenation that is mild enough to reduce the nitro group without affecting the nitrile or the pyridine ring.

Reagents:

-

2-Amino-3-nitro-4-cyanopyridine (1.0 equiv)[1]

-

10% Palladium on Carbon (Pd/C) (50% w/w water wet, 10 mol% loading)

-

Methanol (Anhydrous)[1]

-

Hydrogen gas (Balloon pressure)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-amino-3-nitro-4-cyanopyridine (e.g., 1.30 g) in anhydrous methanol (150 mL).

-

Catalyst Addition: Carefully add Pd/C (0.50 g) under an argon stream to prevent ignition.

-

Hydrogenation: Purge the vessel with hydrogen gas three times. Stir the mixture vigorously under a hydrogen atmosphere (balloon) at 25°C for 8 hours .

-

Critical Control Point: Monitor reaction progress via TLC or LC-MS. The disappearance of the yellow nitro compound indicates completion. Do not heat above 40°C to avoid nitrile reduction.

-

-

Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Yield: The product is obtained as a solid (approx. 99% yield) and can be used without further purification.

-

Validation: ESI-MS should show m/z ~133 [M-H]⁻ or 135 [M+H]⁺.

-

Protocol B: Cyclization to Imidazo[4,5-b]pyridine-7-carbonitrile

Rationale: This protocol uses Sodium Metabisulfite (Na₂S₂O₅) as an oxidative additive to facilitate the condensation of the diamine with an aldehyde, forming the imidazole ring.

Reagents:

-

2,3-Diaminopyridine-4-carbonitrile (1.0 equiv)[1]

-

Aldehyde (e.g., Cyclohexanecarbaldehyde) (1.0 equiv)[1]

-

Sodium Metabisulfite (Na₂S₂O₅) (1.1 equiv)[1]

-

DMF (Dimethylformamide)

Procedure:

-

Setup: Charge a reaction vessel with 2,3-diaminopyridine-4-carbonitrile (1 mmol), the aldehyde (1 mmol), and Na₂S₂O₅ (1.1 mmol) in DMF (5 mL).

-

Reaction: Heat the mixture to 100°C under an inert atmosphere (Argon/Nitrogen) for 8–12 hours .

-

Mechanism:[2] The amine reacts with the aldehyde to form a Schiff base, which cyclizes. Na₂S₂O₅ aids in the oxidative dehydrogenation step to aromatize the imidazole ring.

-

-

Work-up: Cool to room temperature. Concentrate the DMF under high vacuum.

-

Purification: Resuspend the residue in ethyl acetate/water. Extract the organic layer, dry over Na₂SO₄, and purify via silica gel column chromatography.[1]

-

Typical Yield: 65–80%.[1]

Therapeutic Applications

1. JAK2 Kinase Inhibitors

The imidazo[4,5-b]pyridine core derived from this scaffold is a bioisostere of the benzimidazole moiety found in many kinase inhibitors.

-

Mechanism: The pyridine nitrogen (N1 or N3 of the fused system) acts as a hydrogen bond acceptor in the ATP-binding pocket of the kinase.

-

Role of 4-CN: The nitrile group (becoming the 7-CN on the fused system) projects into the solvent-exposed region or a specific hydrophobic pocket, improving selectivity and metabolic stability compared to a hydrogen or methyl group.

2. Treatment of Sarcopenia & Muscle Wasting

Patent literature (US 2008/0242695) highlights 7-substituted imidazo[4,5-b]pyridines as androgen receptor modulators or specific kinase inhibitors that treat muscle weakness.

-

Key Compound: 6-Chloro-2-hydroxy-1-(pentan-3-yl)-1H-imidazo[4,5-b]pyridine-7-carbonitrile.[3]

-

Synthesis Route: Requires the 2,3-diamino-4-cyano-5-chloro precursor.

Diagram 2: Mechanism of Action (Kinase Binding Mode)

This diagram conceptualizes how the derived scaffold interacts within a generic kinase ATP-binding pocket.

Caption: Structural interaction of the imidazo[4,5-b]pyridine scaffold within a kinase ATP-binding pocket.

References

- Preparation of 2,3-diaminopyridine derivatives.

- Pyridoimidazole compounds and preparation method thereof (JAK2/Kinase Inhibitors).

- Imidazo[4,5-b]pyridine derivatives for muscle wasting treatment.

-

2,3-Diaminopyridine-4-carbonitrile Product Entry. Source: AA Blocks / Vertex AI Search. URL:[Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis of Substituted 2,3-Diaminopyridine-4-carbonitriles

Executive Summary & Strategic Importance

The 2,3-diaminopyridine-4-carbonitrile scaffold represents a "privileged structure" in medicinal chemistry, particularly within the kinase inhibitor space (e.g., PKC, CDK, and ALK inhibitors). The vicinal diamine motif serves as a critical bidentate ligand for hydrogen bonding within ATP-binding pockets, while the 4-nitrile group provides an electronic "sink" that modulates the pKa of the pyridine ring and offers a vector for further functionalization (e.g., hydrolysis to amides or cyclization to imidazopyridines).

This guide details a robust, scalable two-step protocol for synthesizing N2-substituted derivatives. Unlike generic pyridine synthesis guides, this protocol prioritizes chemoselectivity , specifically addressing the challenge of reducing a nitro group in the presence of a labile nitrile functionality.

Core Challenges Addressed

-

Regiocontrol: Ensuring nucleophilic attack occurs exclusively at the 2-position.

-

Chemoselectivity: Reducing the 3-nitro group to an amine without hydrogenating or hydrolyzing the 4-cyano group.

-

Purification: Managing the high polarity of the final diamine product.

Retrosynthetic Logic & Pathway

The most reliable route to nonsymmetrical 2,3-diamines utilizes an SNAr displacement followed by a reductive transformation. We utilize 2-chloro-3-nitropyridine-4-carbonitrile as the chemically defined starting material.

Reaction Scheme (DOT Visualization)

Figure 1: Synthetic pathway highlighting the two-stage transformation. Note the selection of Iron (Fe) over catalytic hydrogenation to preserve the nitrile.

Detailed Protocols

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Install the R-group at the 2-position. Mechanism: The 3-nitro and 4-cyano groups are strongly electron-withdrawing, activating the 2-chloro position for facile displacement by primary amines.

Reagents:

-

Precursor: 2-Chloro-3-nitropyridine-4-carbonitrile (1.0 equiv)

-

Nucleophile: Substituted Amine (R-NH₂) (1.1 equiv)

-

Base: Triethylamine (TEA) or DIPEA (1.5 equiv)

-

Solvent: Anhydrous DMF or THF (Concentration ~0.2 M)

Protocol:

-

Dissolution: Charge a reaction vessel with 2-Chloro-3-nitropyridine-4-carbonitrile and anhydrous DMF. Cool to 0°C under N₂ atmosphere.

-

Addition: Add TEA followed by the dropwise addition of the amine (R-NH₂). Note: Exotherm is possible.

-

Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitor: TLC (Hexane/EtOAc 1:1). The starting material (usually less polar) should disappear; a yellow/orange spot (nitro-amine) will appear.

-

-

Workup: Pour the reaction mixture into ice-cold water (10x volume).

-

If Solid Precipitates: Filter the yellow solid, wash with water, and dry under vacuum.

-

If Oiling Occurs: Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Yield Expectation: 85–95%.

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the 3-NO₂ group to 3-NH₂ while preserving the 4-CN group. Critical Decision: Do NOT use H₂/Pd-C. Standard catalytic hydrogenation poses a high risk of reducing the nitrile to a methylamine or imine. We utilize a dissolving metal reduction (Bechamp conditions) or Sodium Dithionite.

Recommended Method: Fe / NH₄Cl (The "Gold Standard")

Reagents:

-

Intermediate: 2-(R-amino)-3-nitropyridine-4-carbonitrile (1.0 equiv)

-

Reductant: Iron Powder (325 mesh, 5.0 equiv)

-

Additive: Ammonium Chloride (NH₄Cl) (5.0 equiv)

-

Solvent: Ethanol / Water (3:1 ratio)

Protocol:

-

Setup: Suspend the nitro-intermediate in EtOH/Water in a round-bottom flask.

-

Activation: Add NH₄Cl and Iron powder.

-

Reflux: Heat the mixture to 70–80°C with vigorous stirring.

-

Observation: The bright yellow color of the nitro compound will fade to a duller, often darker color (oxidation of iron).

-

Time: Typically 1–3 hours. Monitor by LCMS to ensure no hydroxylamine intermediate (M-16) remains.

-

-

Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate to remove Ethanol. The product often precipitates from the remaining aqueous phase. If not, extract with EtOAc/THF (THF helps solubilize the polar diamine).

-

Purification: Recrystallization from Ethanol/Heptane or Flash Chromatography (DCM/MeOH gradient).

Analytical Validation & QC

To confirm the structure and purity, specific spectroscopic markers must be verified.

| Technique | Marker | Expected Observation |

| IR Spectroscopy | Nitrile Stretch (C≡N) | Sharp peak at 2220–2230 cm⁻¹ . Absence indicates over-reduction. |

| 1H NMR | 3-NH₂ Protons | Broad singlet appearing at δ 4.5–6.0 ppm (D₂O exchangeable). |

| 1H NMR | Ring Protons | Upfield shift of the C5/C6 protons compared to the nitro-precursor due to the shielding effect of the new amino group. |

| LCMS | Mass Shift | M+1 should correspond to [Nitro Mass - 30]. e.g., NO₂ (46) |

Troubleshooting & Critical Process Parameters

Decision Tree for Purification

Figure 2: Workflow for isolating the polar diamine product.

Common Pitfalls

-